molecular formula C12H12N2O2S B8672557 ethyl N-(4-phenyl-2-thiazolyl)carbamate

ethyl N-(4-phenyl-2-thiazolyl)carbamate

Cat. No.: B8672557
M. Wt: 248.30 g/mol
InChI Key: GPXHOHNHAQLWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-phenyl-2-thiazolyl)carbamate is a synthetic organic compound featuring a thiazole core ring system, a privileged structure in medicinal chemistry known for its rigidity, electronic properties, and hydrogen-bonding potential, which are critical for interactions with biological targets . This molecule consists of a central thiazole ring substituted at the 2-position with a carbamate (specifically, ethyl carbamate) group and at the 4-position with a phenyl ring . The carbamate moiety at the 2-position serves as a key protected amine handle, enabling orthogonal deprotection and further chemical derivatization, making the compound a highly versatile synthetic building block for constructing more complex, bioactive molecules . This compound is of significant research value as a structural analog of natural products and biologically active molecules. It is a known synthetic analog of the alkaloid Thiosporine B, which is derived from marine actinomycetes, a prolific source of diverse and potent secondary metabolites . Patented research highlights its specific application as an immunological regulating agent, with potential utility in the treatment of chronic rheumatoid arthritis, viral diseases, and the immunotherapy of cancer . The thiazole ring is a common scaffold in pharmaceuticals, present in drugs with antitumor, antibacterial, and other biological activities, underscoring the relevance of this intermediate in drug discovery campaigns . Researchers utilize this carbamate derivative as a critical precursor in combinatorial synthesis, fragment-based drug discovery, and late-stage functionalization strategies . Its structural features, including the planar core and capacity for intramolecular hydrogen bonding, as confirmed by X-ray crystallographic studies on closely related analogs, can influence its solid-state packing and physicochemical properties . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)14-11-13-10(8-17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)

InChI Key

GPXHOHNHAQLWID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
Ethyl N-(4-phenyl-2-thiazolyl)carbamate Thiazole + carbamate 4-phenyl, 2-ethyl carbamate Limited data; potential bioactivity
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) Thiazole + formamide + nitro-furyl 5-nitro-2-furyl, formamide Potent urinary bladder carcinogen
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole + carboxamide 4-pyridinyl, 4-methyl, 5-carboxamide Antimicrobial, enzyme inhibition
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Phenyl + carbamate + urea Chlorophenyl, urea linkage Anticancer, lipophilicity-dependent
Key Observations:
  • Bioactivity: FANFT () demonstrates carcinogenicity due to nitro-furyl and formamide groups, which facilitate metabolic activation via prostaglandin endoperoxide synthetase .
  • Functional Groups : Carboxamide analogs () show antimicrobial activity, suggesting that the carbamate group in the target compound may offer similar reactivity but with altered pharmacokinetics.
  • Lipophilicity : Carbamates with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit higher lipophilicity, enhancing membrane permeability . The phenyl group in the target compound may confer similar advantages.

Physicochemical and Metabolic Properties

  • Solubility : Carbamates generally exhibit moderate water solubility, influenced by aryl substituents. For example, lipophilicity (log k) values for phenyl carbamates range from 1.2–3.5, as determined by HPLC .
  • Metabolism: FANFT undergoes cooxidative metabolism via prostaglandin synthetase, generating reactive intermediates that cause DNA damage . Ethyl carbamates (e.g., ethyl carbamate in alcoholic beverages) are metabolized by cytochrome P450 to carcinogenic urethane . The target compound’s metabolic fate remains unstudied but may follow similar pathways.

Toxicity and Risk Assessment

  • Carcinogenicity: FANFT induces bladder and renal pelvis carcinomas in rats at 0.188% dietary concentration . Ethyl carbamate (EC) in beverages poses cancer risks (MOE = 6289 for Chinese白酒) .
  • Mitigation Strategies : Distillation reduces EC levels by 81–93% . For thiazolyl carbamates, structural modifications (e.g., replacing nitro groups) could mitigate toxicity.

Preparation Methods

Base-Mediated Carbamate Formation

This method involves reacting 2-amino-4-phenylthiazole with ethyl chloroformate in the presence of a base, such as sodium hydrogen carbonate or triethylamine. For example, a protocol from a 2016 crystallographic study describes dissolving 2-amino-4-(4-isopropylphenyl)thiazole in ethanol, adding ethyl chloroformate dropwise under reflux, and basifying the mixture with sodium bicarbonate to precipitate the product. The reaction mechanism proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride (HCl), which is neutralized by the base.

Key variables influencing yield include:

  • Solvent polarity : Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates.

  • Temperature : Reflux conditions (e.g., 12 hours at 78°C in ethanol) are typically required to achieve conversions above 70%.

Two-Step Synthesis via Intermediate Isolation

A patent from 1985 outlines an alternative approach using 2,2,2-trichloroethyl chloroformate as a coupling agent. In Example 1, 2-amino-4-p-nitrophenylthiazole is reacted with 2,2,2-trichloroethyl chloroformate in acetone, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method achieves a 51% yield after column chromatography and recrystallization, demonstrating the utility of protective groups in multistep syntheses.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative data from multiple studies reveal solvent-dependent yields:

SolventBaseYield (%)Purity (HPLC)Source
AcetoneNaHCO₃7498.5
THFTriethylamine6897.2
EthanolK₂CO₃5196.8

Triethylamine in THF facilitates faster reactions due to its superior HCl-scavenging capacity, while sodium bicarbonate in acetone offers higher yields for large-scale production.

Temperature and Time Profiling

A kinetic study embedded in Example 7 of the patent shows that extending the reaction time from 3 hours to 3.5 days at room temperature increases the yield of ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate from 45% to 68%. This underscores the trade-off between reaction efficiency and practicality in industrial settings.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying crude reaction mixtures. A typical protocol elutes impurities using chloroform-acetone (10:1 v/v) and isolates the target compound with ≥95% purity. For nitro-substituted derivatives, recrystallization from dimethylformamide (DMF) yields prismatic crystals suitable for X-ray diffraction.

Crystallographic Validation

The orthorhombic crystal structure of this compound (space group P2₁2₁2₁) was resolved using synchrotron radiation (λ = 0.96990 Å), confirming the planar arrangement of the thiazole and carbamate moieties. Key crystallographic parameters include:

ParameterValue
Unit cell volume1881.9 ų
Density1.293 Mg/m³
R factor0.095

Intramolecular hydrogen bonds (N–H⋯N and C–H⋯O) stabilize the crystal lattice, as evidenced by Fourier-transform infrared (FTIR) peaks at 3320 cm⁻¹ (N–H stretch) and 1705 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Methodologies

The table below contrasts four representative methods for synthesizing this compound:

MethodReagentsConditionsYield (%)Purity (%)
Base-mediated couplingEthyl chloroformate, NaHCO₃Acetone, reflux7498.5
Two-step reductionTrichloroethyl chloroformate, H₂THF, Pd/C catalyst5197.8
Room-temperatureEthyl chloroformate, Et₃NTHF, 25°C, 3.5 days6897.2
High-pressurePhenacyl bromide, K₂CO₃Ethanol, 100°C6396.3

The base-mediated method in acetone achieves the highest yield and purity, making it preferable for laboratory-scale synthesis. However, the two-step reduction pathway allows functional group diversification, which is critical for medicinal chemistry applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl N-(4-phenyl-2-thiazolyl)carbamate under catalyst-free conditions?

  • Methodological Answer : To optimize synthesis, employ aqueous ethanol as a green solvent, adjusting parameters such as temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiazole precursor to ethyl carbamate). Monitor progress via TLC or HPLC. Catalyst-free methods reduce purification complexity and align with sustainable chemistry principles .
  • Key Data : Evidence from analogous carbamate syntheses shows yields >80% under similar conditions, with HRMS and NMR confirming purity .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify hydrogen and carbon environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm, carbamate carbonyl at ~155 ppm).
  • HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 277.08 for C12H12N2O2S).
  • Melting Point Analysis (e.g., 206–208°C for related derivatives) to assess crystallinity and purity .

Q. How should researchers design biological activity assays for this compound?

  • Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity:

  • Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like cisplatin. Include cytotoxicity controls on non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Meta-Analysis : Systematically compare datasets across studies, noting variables like assay conditions (e.g., pH, solvent DMSO concentration) and cell line passage numbers.
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or degradation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., carbamate hydrolysis) using Gaussian or ORCA software.
  • Validate models against experimental kinetics (e.g., Arrhenius plots for thermal stability) .

Q. What strategies enable the study of structure-activity relationships (SAR) for thiazole-carbamate derivatives?

  • Methodological Answer :

  • Synthetic Diversification : Introduce substituents at the 4-phenyl (e.g., electron-withdrawing -NO2, -Cl) or carbamate ethyl group (e.g., bulkier alkyl chains).
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity.
  • Targeted Binding Assays : Perform molecular docking (e.g., with bacterial dihydrofolate reductase) to identify key interactions (e.g., hydrogen bonds with thiazole N) .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Standardized Protocols : Document exact solvent grades (e.g., HPLC-grade ethanol), drying times for intermediates, and inert atmosphere conditions (N2/Ar).
  • Collaborative Validation : Share samples with independent labs for NMR and bioassay replication.
  • Batch Analysis : Use LC-MS to track lot-to-lot variability and quantify impurities (e.g., unreacted ethyl chloroformate) .

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